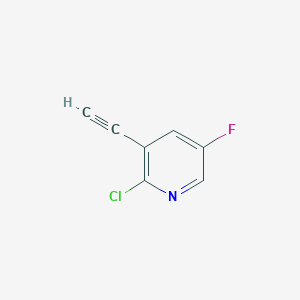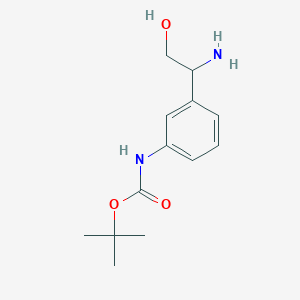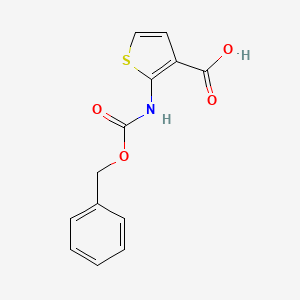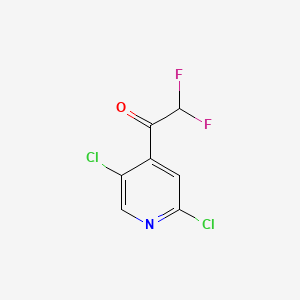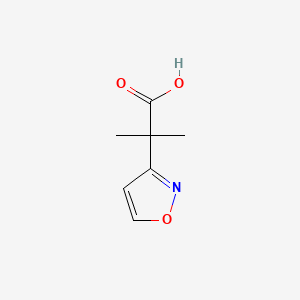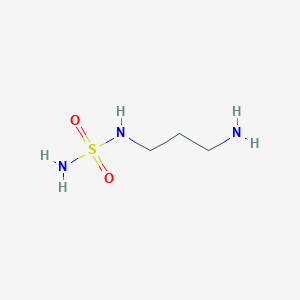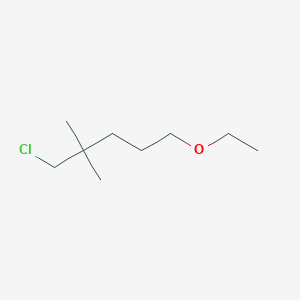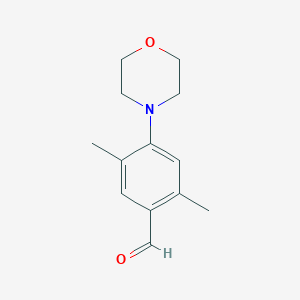
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde is an organic compound with the molecular formula C13H17NO2. It is a benzaldehyde derivative where the benzene ring is substituted with two methyl groups and a morpholine ring. This compound is known for its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted in an organic solvent such as dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2,5-Dimethyl-4-(4-morpholinyl)benzoic acid.
Reduction: 2,5-Dimethyl-4-(4-morpholinyl)benzyl alcohol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The morpholine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Morpholinyl)benzaldehyde: Lacks the two methyl groups present in 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde.
2,5-Dimethyl-4-methoxybenzaldehyde: Contains a methoxy group instead of the morpholine ring.
4-(1-Piperidinyl)benzaldehyde: Contains a piperidine ring instead of the morpholine ring.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the two methyl groups on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
886501-42-4 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2,5-dimethyl-4-morpholin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-10-8-13(11(2)7-12(10)9-15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZJHQSXWPQCWMGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCOCC2)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
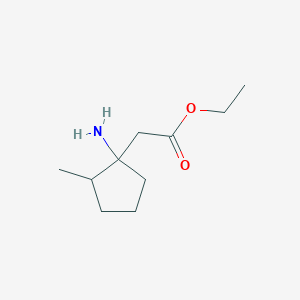
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)

![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)

